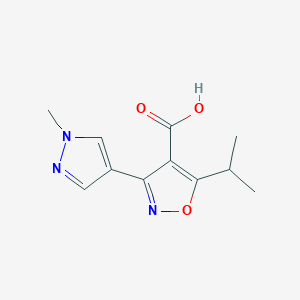![molecular formula C7H12ClNO2 B13625623 4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)
4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an amino group and a carboxylic acid group attached to a spiro[2.3]hexane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Ring: The spiro[2.3]hexane ring system can be constructed through a cyclization reaction involving a suitable diene and a dienophile under Diels-Alder reaction conditions.
Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through subsequent functionalization reactions. For example, nitration followed by reduction can introduce the amino group, while carboxylation can introduce the carboxylic acid group.
Conversion to Hydrochloride Salt: The final step involves converting the free base form of the compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学的研究の応用
4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide unique steric and electronic properties, influencing the compound’s binding affinity and selectivity for its molecular targets.
類似化合物との比較
Similar Compounds
4-aminospiro[2.4]heptane-4-carboxylic acid hydrochloride: This compound has a similar spirocyclic structure but with a different ring size, which can affect its chemical and biological properties.
4-aminospiro[3.3]heptane-4-carboxylic acid hydrochloride: Another related compound with a different ring system, offering distinct steric and electronic characteristics.
Uniqueness
4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride is unique due to its specific ring size and functional group arrangement, which confer distinct reactivity and potential applications. Its spirocyclic structure provides a rigid framework that can enhance binding interactions in biological systems, making it a valuable tool in drug discovery and other research areas.
特性
分子式 |
C7H12ClNO2 |
|---|---|
分子量 |
177.63 g/mol |
IUPAC名 |
6-aminospiro[2.3]hexane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c8-7(5(9)10)4-3-6(7)1-2-6;/h1-4,8H2,(H,9,10);1H |
InChIキー |
GCSWPIYQVUMMEW-UHFFFAOYSA-N |
正規SMILES |
C1CC12CCC2(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


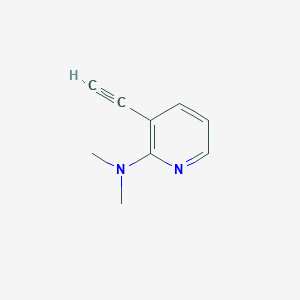

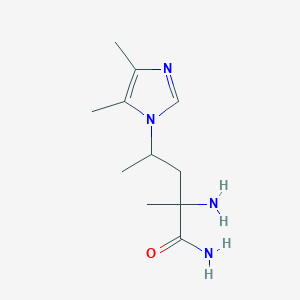

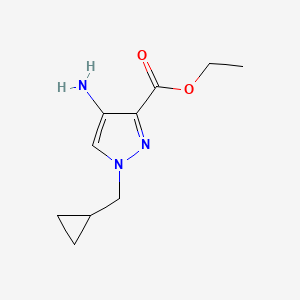
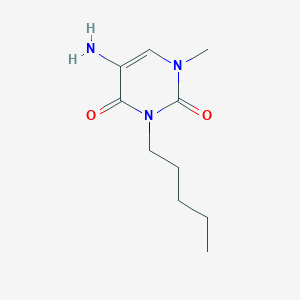


![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)



